4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide
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Overview
Description
. This compound is characterized by the presence of a cyclopentylsulfamoyl group attached to a benzamide moiety, with a pyridin-3-yl substituent.
Scientific Research Applications
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
Chemical Reactions Analysis
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-3-yl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide can be compared with other sulfonamide-containing compounds, such as:
- 4-(methylsulfamoyl)-N-pyridin-3-ylbenzamide
- 4-(ethylsulfamoyl)-N-pyridin-3-ylbenzamide
- 4-(propylsulfamoyl)-N-pyridin-3-ylbenzamide These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the sulfonamide group. The cyclopentyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-6-3-11-18-12-15)13-7-9-16(10-8-13)24(22,23)20-14-4-1-2-5-14/h3,6-12,14,20H,1-2,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHMYNDBMLNOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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